5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride
Overview
Description
5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2 and its molecular weight is 249.18 g/mol. The purity is usually 95%.
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Biological Activity
5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride is a chemical compound with potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₁H₁₇Cl₂N₂
- Molecular Weight : 212.72 g/mol
- CAS Number : 1361116-83-7
- MDL Number : MFCD21606082
Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions can lead to various pharmacological effects including:
- CNS Stimulation : Potentially enhancing cognitive functions.
- Antidepressant Effects : Modulating mood through serotonergic pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
CNS Stimulation | Increased locomotor activity | |
Antidepressant-like | Reduction in immobility in forced swim test | |
Dopaminergic Activity | Activation of dopamine receptors |
Case Study 1: CNS Stimulation
A study conducted on rodent models demonstrated that administration of this compound resulted in a significant increase in locomotor activity. This suggests a stimulatory effect on the central nervous system, which may be beneficial for conditions such as depression or attention disorders.
Case Study 2: Antidepressant Effects
In another study, the compound was tested in a forced swim test (FST), a common model for assessing antidepressant activity. Results indicated that subjects treated with the compound exhibited a marked reduction in immobility time compared to controls, implying potential antidepressant properties.
Research Findings
Recent findings have highlighted the compound's ability to modulate neurotransmitter levels. Specifically, it has been shown to increase serotonin and dopamine levels in the brain, which are critical for mood regulation and cognitive function.
Table 2: Neurotransmitter Modulation
Properties
IUPAC Name |
5-methyl-2-piperidin-3-ylpyridine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-4-5-11(13-7-9)10-3-2-6-12-8-10;;/h4-5,7,10,12H,2-3,6,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZZMUNWCHWCNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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